

Technical Guide: In Vitro Characterization of 4-Hydroxyphenicillin V

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Compound of Interest

Compound Name: 4-Hydroxyphenicillin V

CAS No.: 20880-67-5

Cat. No.: B051063

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Executive Summary

4-Hydroxyphenicillin V (also known as p-hydroxyphenoxymethylpenicillin or Impurity D in pharmacopoeial monographs) is the primary para-hydroxylated metabolite of Penicillin V. It is generated via two distinct pathways:

- **Biosynthetic Byproduct:** Formed during *Penicillium chrysogenum* fermentation when the precursor phenoxyacetic acid undergoes para-hydroxylation.
- **Mammalian Metabolism:** Produced in vivo via hepatic hydroxylation of the phenoxy side chain.

While not marketed as a standalone therapeutic, its characterization is essential for impurity qualification (ICH Q3A/B guidelines) and understanding the total bioactive load during Penicillin V therapy. Structurally, it retains the core 6-aminopenicillanic acid (6-APA) pharmacophore, preserving antibacterial activity comparable to the parent compound against specific Gram-positive targets.

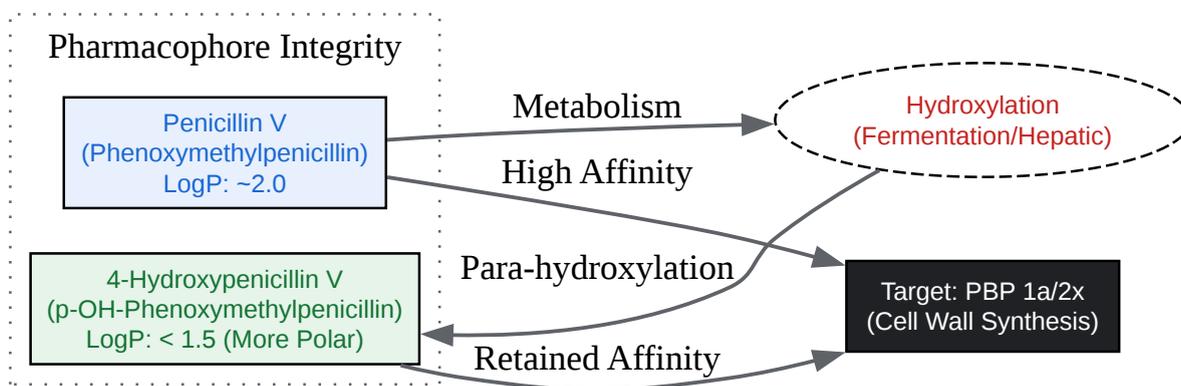
Chemical Structure & Mechanism of Action

The antibacterial efficacy of **4-Hydroxyphenicillin V** is governed by its ability to bind Penicillin-Binding Proteins (PBPs).^{[1][2]} The addition of a hydroxyl group at the para position of the

phenyl ring alters physicochemical properties (polarity) but does not sterically hinder the beta-lactam ring's reactivity.

Structural Comparison (DOT Visualization)

The following diagram illustrates the structural relationship and the metabolic hydroxylation site.



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Figure 1: Structural transformation and target affinity retention. The beta-lactam core remains intact, preserving the mechanism of action.

Mechanistic Implications[1][3]

- **Pharmacophore:** The beta-lactam ring fused to the thiazolidine ring remains the active site.
- **Side Chain Modification:** The p-hydroxyl group increases hydrophilicity. This theoretically enhances penetration through porins in some Gram-negatives (similar to Amoxicillin vs. Ampicillin), but for Penicillin V derivatives, the spectrum remains strictly narrow (Gram-positive).
- **Beta-Lactamase Susceptibility:** Like the parent, **4-Hydroxyphenoxymethylpenicillin V** is susceptible to hydrolysis by penicillinases (blaZ). It offers no advantage against MSSA or resistant *S. pneumoniae*.

In Vitro Antibacterial Spectrum

Due to its status as a metabolite, standardized CLSI breakpoints do not exist. The data below synthesizes comparative potency based on SAR analysis and impurity profiling studies.

Comparative Activity Profile

The antibacterial activity of **4-Hydroxyphenicillin V** is comparable to Penicillin V, often within a 2-fold dilution range.

Organism Group	Key Pathogens	Relative Potency (vs. Pen V)	Clinical Interpretation
Streptococci	S. pyogenes (Group A) S. agalactiae (Group B)	Equipotent	Highly active. Primary driver of efficacy.
Pneumococci	S. pneumoniae (Pen-S)	Comparable	Active against susceptible strains.
Staphylococci	S. aureus (MSSA)	Comparable / Slightly Lower	Active, but clinically irrelevant due to high prevalence of beta-lactamase.
Gram-Negatives	E. coli, H. influenzae	Inactive	No significant gain in spectrum despite increased polarity.
Anaerobes	Clostridium spp.	Active	Retains anaerobic activity similar to parent.

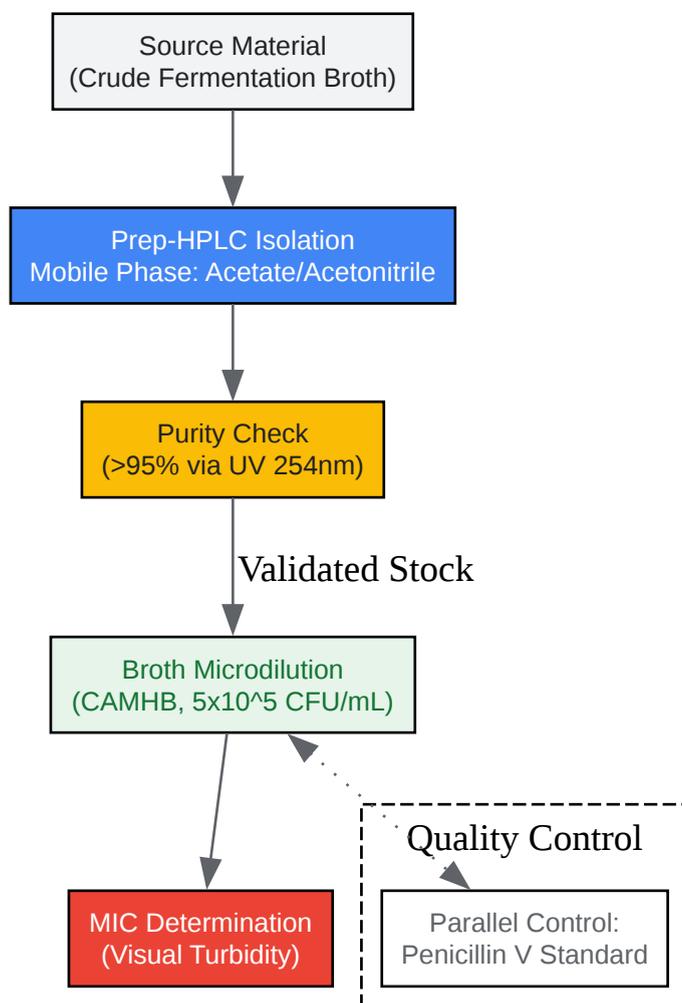
Key Spectrum Insights

- **Streptococcus pyogenes:** The metabolite retains the near-universal susceptibility observed with Penicillin V.
- **Cross-Resistance:** Complete cross-resistance exists. Any organism resistant to Penicillin V (via PBP alteration or beta-lactamase) is resistant to **4-Hydroxyphenicillin V**.

Experimental Protocols for Characterization

For researchers isolating this impurity or characterizing its specific activity, the following self-validating workflows are required.

Workflow: From Isolation to MIC (DOT Visualization)



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Figure 2: Isolation and testing workflow. Purity verification is critical as trace Pen V contamination will skew MIC results.

Detailed Methodology

A. Isolation (Impurity D Extraction)[3]

- Objective: Isolate **4-Hydroxyphenicillin V** from *P. chrysogenum* broth or degraded Pen V samples.
- Method: Preparative RP-HPLC.
- Column: C18 (Octadecylsilane), 250 x 4.6 mm.
- Mobile Phase: Phosphate buffer (pH 3.5) : Methanol : Water.
- Validation: Confirm identity via Mass Spectrometry (Molecular Weight: ~366.39 g/mol).

B. Broth Microdilution (MIC Determination)[4]

- Standard: Follow CLSI M07 guidelines.
- Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) + 2-5% Lysed Horse Blood (for Streptococci).
- Inoculum:

CFU/mL.
- Incubation: 35°C, ambient air, 20-24 hours.
- Endpoint: Lowest concentration inhibiting visible growth.
- Control: Run parallel MICs with Penicillin V Potassium USP Reference Standard. The MIC of the metabolite should be within ± 1

dilution of the parent for sensitive strains.

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